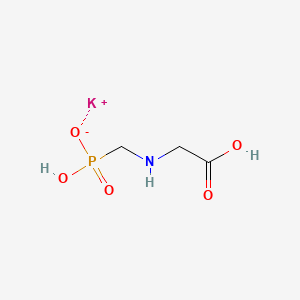
Isochroman-1-ylmethyl-methyl-amine hydrochloride
Descripción general
Descripción
Isochroman-1-ylmethyl-methyl-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has a molecular formula of C11H15NO•HCl and a molecular weight of 213.70 .
Molecular Structure Analysis
The molecular structure of Isochroman-1-ylmethyl-methyl-amine hydrochloride consists of an isochroman ring, a methylamine group, and a methyl group. The SMILES representation of the molecule is CNCC1C2=CC=CC=C2CCO1.Cl .Physical And Chemical Properties Analysis
Isochroman-1-ylmethyl-methyl-amine hydrochloride has a molecular weight of 213.70 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Isochromans and their derivatives are pivotal in the synthesis of oxygen and nitrogen heterocycle systems found in a vast array of biologically active molecules, such as antimycotics, antibiotics, and antioxidants. Cyclocarbonylative Sonogashira coupling is a notable method for constructing isochromans, highlighting their significance in medicinal chemistry and organic synthesis (Albano & Aronica, 2017).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, including those related to isochromans, using advanced oxidation processes (AOPs), is a critical area of research for environmental science. AOPs have been effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment technologies (Bhat & Gogate, 2021).
Analytical Chemistry Applications
The ninhydrin reaction, which reacts with primary amino groups to form a distinctive purple dye, plays a crucial role in the analysis of amino acids, peptides, and proteins in various scientific fields. This reaction's adaptability to different analytical needs underscores the importance of amino-functional compounds in biochemical assays and diagnostics (Friedman, 2004).
Environmental and Occupational Health
Research on the environmental fate, mammalian, and ecotoxicity of chemical warfare agent degradation products, including those related to nitrogen-containing compounds, is vital for assessing potential environmental and health impacts. This includes understanding the persistence and toxicity of degradation products in various environments (Munro et al., 1999).
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWDINNLLMCYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=CC=CC=C2CCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638094 | |
| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-1-ylmethyl-methyl-amine hydrochloride | |
CAS RN |
31231-58-0 | |
| Record name | NSC131372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)


